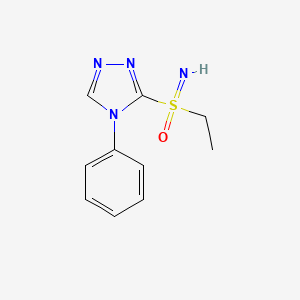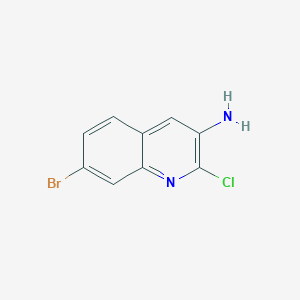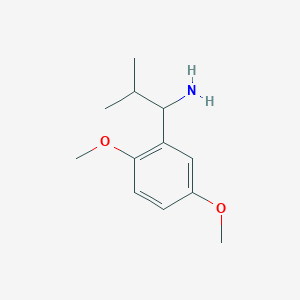![molecular formula C8H14N2O B13196804 1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile](/img/structure/B13196804.png)
1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C₈H₁₄N₂O It is known for its unique structure, which includes a cyclopropane ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile typically involves the reaction of cyclopropane derivatives with nitrile-containing compounds. One common method includes the reaction of cyclopropane-1-carbonitrile with 2-hydroxy-3-(methylamino)propyl derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding to enzymes or receptors. The compound may act by inhibiting or activating certain pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.
1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-[2-hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H14N2O/c1-10-5-7(11)4-8(6-9)2-3-8/h7,10-11H,2-5H2,1H3 |
InChI Key |
XZZMDQWZLJGKCH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(CC1(CC1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B13196744.png)

![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid](/img/structure/B13196753.png)

![4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13196762.png)







